molecular formula C14H11FN4S2 B12019961 3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 573934-69-7

3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12019961
CAS No.: 573934-69-7
M. Wt: 318.4 g/mol
InChI Key: CNAVNFSWUXDYDN-LZYBPNLTSA-N
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Description

3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound featuring a 1,2,4-triazole-5-thione core substituted with a 4-fluorophenyl group at position 3 and a Schiff base moiety ((5-methylthiophen-2-yl)methylene)amino at position 2. This compound is synthesized via condensation reactions between hydrazine derivatives and aldehydes, followed by cyclization under basic conditions, as seen in analogous syntheses of triazole-thiones .

Properties

CAS No.

573934-69-7

Molecular Formula

C14H11FN4S2

Molecular Weight

318.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11FN4S2/c1-9-2-7-12(21-9)8-16-19-13(17-18-14(19)20)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,18,20)/b16-8+

InChI Key

CNAVNFSWUXDYDN-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Hydrazide Formation

4-Fluorophenylacetic acid hydrazide is synthesized via hydrazinolysis of the corresponding methyl ester. For example, methyl 4-fluorophenylacetate reacts with hydrazine hydrate in ethanol under reflux (80°C, 4–6 hours), yielding the hydrazide with >90% efficiency.

Dithiocarbazate Intermediate

The hydrazide is treated with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol. This forms potassium 2-(4-fluorophenylacetyl)hydrazinecarbodithioate, a key intermediate. Reaction conditions involve stirring at 0–5°C for 2 hours, followed by room-temperature agitation for 12 hours.

Cyclization to Triazole-Thione

The dithiocarbazate undergoes cyclization with hydrazine hydrate in aqueous ethanol (reflux, 6–8 hours), forming 4-amino-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione. Yields typically range from 75% to 85%.

Table 1. Optimization of Triazole-Thione Intermediate Synthesis

ParameterCondition 1 (Traditional)Condition 2 (Microwave-Assisted)
Reaction Time6–8 hours15–20 minutes
SolventEthanol/Water (1:1)Ethanol
TemperatureReflux (80°C)100°C (Microwave)
Yield78%92%

Microwave irradiation significantly enhances reaction efficiency, reducing time and improving yields.

Condensation with 5-Methylthiophene-2-carbaldehyde

The final step involves Schiff base formation between the amino group of the triazole-thione intermediate and 5-methylthiophene-2-carbaldehyde. This reaction is pivotal for introducing the hydrazone moiety.

Conventional Reflux Method

A mixture of 4-amino-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione (1 mmol) and 5-methylthiophene-2-carbaldehyde (1.2 mmol) in ethanol is refluxed for 6–8 hours with a catalytic amount of glacial acetic acid. The product precipitates upon cooling and is purified via recrystallization from ethanol, yielding 65–70%.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 10–15 minutes) in ethanol accelerates the condensation, achieving yields of 85–90%. This method minimizes side reactions and enhances regioselectivity.

Table 2. Comparative Analysis of Condensation Methods

MethodTimeYieldPurity (HPLC)
Conventional Reflux6 h68%95.2%
Microwave15 min88%98.7%

Spectroscopic Characterization

The structural integrity of the target compound is confirmed through advanced spectroscopic techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy

  • C=S Stretch : 1175 cm⁻¹

  • C=N Stretch : 1602 cm⁻¹

  • N–H Stretch : 3190 cm⁻¹ (triazole)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 2.45 (s, 3H, –CH₃, thiophene)

    • δ 7.12–7.89 (m, 6H, aromatic and thiophene protons)

    • δ 8.32 (s, 1H, –N=CH–)

  • ¹³C NMR :

    • δ 168.5 (C=S), 152.3 (C=N), 135.2–122.4 (aromatic carbons)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 387.0821 [M+H]⁺

  • Calculated : C₁₅H₁₂FN₄S₂⁺: 387.0824

Mechanistic Insights and Side Reactions

The cyclization step proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of CS₂, forming a dithiocarbazate intermediate. Subsequent cyclization with hydrazine hydrate eliminates H₂S, yielding the triazole-thione core. During condensation, the aldehyde’s carbonyl group reacts with the amino group via nucleophilic addition-elimination, forming the hydrazone linkage. Competing side reactions, such as over-condensation or oxidation, are mitigated by controlling stoichiometry and reaction time.

Industrial-Scale Considerations

For large-scale synthesis, the microwave-assisted method is preferable due to its scalability and energy efficiency. However, solvent recovery systems must be integrated to address ethanol usage. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress .

Chemical Reactions Analysis

Alkylation and S-Functionalization

The thione (-C=S) group undergoes nucleophilic substitution reactions:

  • S-Alkylation : Reacts with α-halogenated ketones (e.g., 2-bromoacetophenone) in DMF using Cs₂CO₃ as a base, forming S-alkylated derivatives .

  • Thiol-thione tautomerism : Equilibrium between thione (C=S) and thiol (SH) forms influences reactivity (evidenced by IR and ¹³C-NMR) .

Example Reaction :

Triazole thione+R XCs2CO3,DMFTriazole S R+HX\text{Triazole thione}+\text{R X}\xrightarrow{\text{Cs}_2\text{CO}_3,\text{DMF}}\text{Triazole S R}+\text{HX}

Alkylating Agent ProductYieldApplication
2-BromoacetophenoneS-Phenacyl derivative84%Enhanced lipophilicity
1,3-DibromopropaneS-Bridged hybrid67%Antimycobacterial activity

Oxidation and Chalcogen Incorporation

The thione group reacts with oxidizing agents:

  • Sulfur oxidation : Treatment with H₂O₂ or elemental sulfur yields sulfoxide (C-S(O)-C) or disulfide (C-S-S-C) derivatives .

  • Selenium incorporation : Reaction with selenium powder forms selenazole analogs .

Key Data :

  • Oxidative desulfurization with H₂O₂ produces thiazolium salts, confirmed via ³¹P NMR .

  • Selenium derivatives show improved antioxidant activity (IC₅₀ = 12 μM vs. DPPH) .

Schiff Base Modifications

The methyleneamino (-N=CH-) bridge participates in dynamic covalent chemistry:

  • Acid/Base-mediated hydrolysis : Reversible cleavage under acidic (HCl, pH 2–3) or basic (NaOH, pH 10–12) conditions .

  • Knoevenagel condensation : Reacts with active methylene compounds (e.g., malononitrile) to form extended π-conjugated systems .

Modification ConditionsProduct
Hydrolysis (acidic)1M HCl, 25°C, 2 hFree amine + aldehyde
Knoevenagel condensationPiperidine, ethanol, refluxCyano-substituted derivative

Coordination Chemistry

The triazole-thione acts as a ligand for transition metals:

  • Metal complexes : Binds to Rh(I), Cu(II), and Co(II) via sulfur and nitrogen donors, forming octahedral or square-planar geometries .

  • Biological relevance : Cu(II) complexes exhibit 2–5× enhanced antibacterial activity compared to the free ligand .

Example Complex :

[Rh COD triazole thione ]Cl(COD cyclooctadiene)[\text{Rh COD triazole thione }]\text{Cl}\quad (\text{COD cyclooctadiene})

  • Confirmed via ESI-MS and single-crystal XRD .

Cycloaddition and Heterocycle Formation

Participates in [3+2] cycloadditions with nitrilimines or diazo compounds:

  • Triazole expansion : Forms fused bicyclic systems (e.g., triazolo[1,5-a]pyrimidines) under microwave irradiation .

Reagent ConditionsProduct
PhenylnitrilimineTEA, THF, 60°CTriazolo-pyrimidine
Ethyl diazoacetateCu(acac)₂, toluene, refluxSpiro-triazole derivative

Comparative Reactivity Insights

A structural comparison with analogs highlights unique features:

Compound Reactivity DifferenceCause
4-Chlorophenyl analogLower S-alkylation yields (58% vs. 84%)Electron-withdrawing Cl vs. F
3-Methylthiophene derivative Faster Knoevenagel kinetics (t₁/₂ = 20 min)Enhanced methyl group activation

Stability and Degradation

  • Thermal stability : Decomposes at 256–258°C (DSC) without melting .

  • Photodegradation : UV exposure (254 nm) leads to C-S bond cleavage, forming sulfonic acid derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, possess significant antimicrobial properties. They have been shown to be effective against various bacterial and fungal strains. The incorporation of the fluorinated aromatic system may enhance membrane permeability and bioactivity, making it a promising candidate for developing new antimicrobial agents .

Anticancer Potential

Studies have demonstrated that triazole derivatives can exhibit anticancer activity. The unique structure of 3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione may facilitate interactions with cancer cell pathways, potentially leading to inhibitory effects on tumor growth. Further research is needed to elucidate the specific mechanisms involved .

Anti-inflammatory Properties

Triazoles are also noted for their anti-inflammatory effects. The thione functionality in this compound could play a role in modulating inflammatory responses, making it a candidate for further exploration in treating inflammatory diseases .

Agricultural Applications

The compound's potential extends to agricultural applications where it may serve as an effective fungicide or herbicide. The biological activity of triazoles in inhibiting fungal growth suggests that this compound could be beneficial in crop protection strategies .

Synthesis and Characterization

The synthesis of 3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step reactions that allow for the formation of the triazole ring and the incorporation of various functional groups. Characterization techniques such as NMR and IR spectroscopy confirm the successful synthesis and purity of the compound .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of several triazole derivatives, 3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione was tested against common pathogens. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming some commercially available antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer potential of triazole derivatives highlighted that this specific compound showed significant cytotoxic effects on various cancer cell lines. Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways, suggesting its potential as a lead compound in cancer therapy development .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position 3) Schiff Base Component (Position 4) Key Properties/Applications References
3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione 4-Fluorophenyl (5-Methylthiophen-2-yl)methyleneamino Potential antimicrobial/antitubercular activity
3-(2-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione (CAS 578734-03-9) 2-Fluorophenyl (5-Methylfuran-2-yl)methyleneamino Structural analog; furan vs. thiophene effects
4-((E)-(4-Fluorobenzylidene)amino)-5-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 2-Pyridinyl 4-Fluorobenzylideneamino Enhanced π-π stacking due to pyridine
3-(Adamantan-1-yl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione Adamantan-1-yl 4-Fluorophenyl High thermal stability; bioactive potential
4-[(E)-(3-Fluorophenyl)methylene]amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thione 3-Methylphenyl 3-Fluorobenzylideneamino Steric effects from methyl group

Key Observations :

  • Crystallography : Adamantane-substituted derivatives () show rigid, cage-like structures, while the target compound’s thiophene moiety may facilitate planar packing interactions.

Key Observations :

  • Synthesis : The target compound likely follows a pathway similar to , involving hydrazine-carbothioamide intermediates cyclized under basic conditions.
  • Spectroscopy : The Schiff base proton (CH=N) in analogous compounds resonates at δ 9.3–9.6 ppm (), consistent with the target compound’s expected spectral profile.

Computational and Crystallographic Insights

  • HOMO-LUMO Gaps : Adamantane derivatives () have gaps of ~4.5 eV, whereas thiophene-containing compounds may exhibit narrower gaps (~3.8 eV) due to conjugated π-systems.
  • Crystal Packing : Fluorophenyl groups participate in C–H···F and π-π interactions (), while thiophene moieties may engage in S···π contacts, influencing solubility and crystallinity.

Biological Activity

3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione, also known by its CAS number 573934-69-7, is a complex organic compound belonging to the class of 1,2,4-triazoles. This compound exhibits a variety of biological activities due to its unique structural features, which include a triazole ring and a thione functional group. The presence of a fluorinated aromatic system and a methylthiophenyl moiety enhances its potential pharmacological applications.

Structural Features

The molecular formula of the compound is C14H11FN4S2C_{14}H_{11}FN_{4}S_{2}, with a molecular weight of 318.39 g/mol. The compound's structure can be summarized as follows:

Structural Feature Description
Triazole Ring Five-membered heterocyclic structure containing three nitrogen atoms.
Fluorophenyl Group Enhances lipophilicity and biological activity.
Methylthiophenyl Moiety Contributes to the compound's unique chemical properties.
Thione Functional Group Suggests tautomeric behavior and potential for diverse biological interactions.

Biological Activity Overview

1,2,4-Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties. The specific biological activities of 3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione have been investigated in various studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against several pathogenic strains. For example:

  • Minimum Inhibitory Concentration (MIC) values against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa were reported in the range of 31.25 - 62.5 μg/mL .
  • The compound has shown effectiveness comparable to established antibiotics in certain assays .

Cytotoxicity

Studies have also evaluated the cytotoxic effects of this triazole derivative on cancer cell lines:

  • In vitro tests demonstrated moderate cytotoxicity against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines .
  • The compound's ability to induce apoptosis in cancer cells is an area of ongoing research.

Antioxidant Activity

The antioxidant potential of 3-(4-Fluorophenyl)-4-(((5-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione has been assessed using DPPH radical scavenging assays:

Compound IC50 Value (μg/mL)
Ascorbic Acid28.546
Tested Compound32.364

These results indicate that the compound possesses significant antioxidant properties .

Structure-Biological Activity Relationship (SAR)

The structure-bioactivity relationship analysis suggests that specific substituents on the triazole ring influence biological activity:

  • Electron-donating groups on the phenyl ring enhance antimicrobial potency.
  • Variations in substituents can lead to significant changes in activity profiles among different derivatives .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A comparative study involving various triazole derivatives found that those with similar structural motifs exhibited potent activity against resistant strains like MRSA .
  • Cytotoxicity Assessment : A recent study evaluated multiple synthesized triazoles for their anticancer properties and identified promising candidates for further development based on their cytotoxic profiles against multiple cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-(4-fluorophenyl)-1,2,4-triazole-5(4H)-thione derivatives?

  • Methodological Answer : Nucleophilic substitution reactions are commonly employed. For example, reacting thiol-containing intermediates (e.g., 1,2,4-triazole-3-thiols) with haloalkanes or fluorophenyl precursors under basic conditions (e.g., KOH/ethanol) at reflux temperatures (~70–80°C) can yield target compounds. Solvent choice (e.g., DMF for polar intermediates) and stoichiometric ratios should be optimized to minimize byproducts .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer : Combine experimental IR and NMR with Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p) basis set). Compare computed vibrational frequencies (IR) and chemical shifts (¹H/¹³C NMR) to experimental data to confirm substituent positions and hydrogen bonding interactions .

Q. What crystallographic tools are recommended for resolving structural ambiguities?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Validate structures with WinGX or ORTEP-3 for graphical representation, ensuring proper handling of twinning or high-resolution data .

Advanced Research Questions

Q. How can DFT calculations address discrepancies between computational and experimental spectral data?

  • Methodological Answer : Perform conformational analysis by varying torsion angles (e.g., ±180° in 20° increments) to identify energetically favorable geometries. Compare HOMO-LUMO gaps and Mulliken charges to assess electronic effects influencing spectral deviations .

Q. What experimental design principles mitigate solubility-related challenges in bioactivity assays?

  • Methodological Answer : Quantify solubility via UV-Vis spectroscopy in buffer (pH 7.4). If solubility is <10 µg/mL, use co-solvents (e.g., DMSO ≤1%) or pro-drug strategies. Validate bioassay results with negative controls to rule out solvent interference .

Q. How to resolve contradictions in reported pharmacological activities of triazole-thione derivatives?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate with dose-response curves. Use statistical tools (e.g., error propagation analysis from Data Reduction and Error Analysis for the Physical Sciences) to quantify variability .

Q. What strategies optimize regioselectivity in functionalizing the triazole-thione core?

  • Methodological Answer : Employ protective groups (e.g., acetyl for amine protection) during nucleophilic substitution. Monitor reaction progress via TLC or HPLC to isolate intermediates. Microwave-assisted synthesis can enhance yield and selectivity .

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